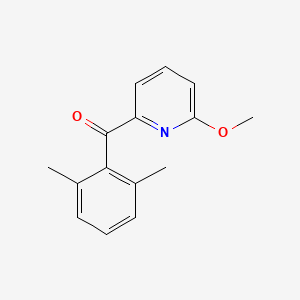

2-(2,6-Dimethylbenzoyl)-6-methoxypyridine

Description

Properties

IUPAC Name |

(2,6-dimethylphenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-6-4-7-11(2)14(10)15(17)12-8-5-9-13(16-12)18-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEOSWIXOKUSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201218701 | |

| Record name | (2,6-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187171-46-5 | |

| Record name | (2,6-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylbenzoyl)-6-methoxypyridine typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,6-dimethylbenzoyl chloride with 6-methoxypyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylbenzoyl)-6-methoxypyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Major Products Formed

Oxidation: The major products include 2,6-dimethylbenzoic acid and 6-methoxypyridine-2-carboxylic acid.

Reduction: The major product is 2-(2,6-dimethylbenzyl)-6-methoxypyridine.

Substitution: Various substituted pyridine derivatives can be formed depending on the nature of the electrophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-(2,6-Dimethylbenzoyl)-6-methoxypyridine serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules through various chemical reactions, including Friedel-Crafts acylation and substitution reactions.

- Reactivity Studies : The presence of functional groups such as methoxy and benzoyl enhances its reactivity, making it suitable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity. Research on related pyridine derivatives indicates potential effectiveness against various bacterial strains.

- Anticancer Activity : Investigations into the anticancer properties of this compound have shown promise. Its structural features may allow it to inhibit tumor growth by interacting with specific cellular pathways.

- Mechanism of Action : The compound is believed to interact with enzymes or receptors within biological systems, potentially modulating their activity. This interaction could lead to various biological effects, including enzyme inhibition and cellular signaling modulation.

Medicine

- Drug Development : Ongoing research aims to explore the compound as a pharmaceutical intermediate for developing new drugs. Its unique structure may provide a foundation for creating novel therapeutic agents targeting specific diseases.

- Biochemical Pathway Modulation : Studies utilizing molecular docking techniques have been employed to understand how this compound binds to biological targets, which is crucial for drug design and development.

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals with tailored properties. Its ability to undergo various chemical transformations makes it valuable in materials science.

Case Studies

- Anticancer Activity Study :

- Molecular Docking Analysis :

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylbenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2,3,5,6-Tetrafluorophenyl)-6-methoxypyridine Derivatives

highlights a comparative study of 2,6-dimethylbenzoyl versus 2,3,5,6-tetrafluorophenyl substituents in cysteine cathepsin-targeting probes. The 2,6-dimethylbenzoyl analog demonstrated superior cellular labeling efficiency compared to its fluorinated counterpart. This difference is attributed to the electron-donating methyl groups, which may stabilize interactions with enzyme active sites, whereas electron-withdrawing fluorine atoms could disrupt binding. Additionally, the sulfonation of the QSY chromophore in the dimethylbenzoyl derivative enhanced probe solubility and specificity .

6-Methoxypyridin-2-yl Methanol Derivatives

Compounds such as (6-methoxypyridin-2-yl)-methanol () share the 6-methoxy-pyridine core but lack the benzoyl substituent. These simpler derivatives are often intermediates in synthesizing more complex molecules. The absence of the 2,6-dimethylbenzoyl group reduces steric hindrance, making them more reactive in coupling reactions but less effective in targeted biological applications due to lower lipophilicity .

Catalytic Ligands with Methoxypyridine Moieties

Phosphorus-Containing Chiral Ligands

Compounds like 2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine (CAS 2003230-67-7, –17) incorporate the 6-methoxypyridine unit into chiral phosphine ligands. These ligands are critical in asymmetric catalysis, enabling enantioselective transformations such as hydrogenation and cross-coupling. The tert-butyl and dimethoxyphenyl groups enhance steric and electronic tuning, while the methoxypyridine contributes π-accepting properties.

Brominated Methoxypyridine Derivatives

2-Bromo-3-methoxy-6-(methoxymethyl)pyridine () shares the methoxy-substituted pyridine core but includes bromine and methoxymethyl groups. Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxymethyl group increases solubility. The absence of the benzoyl group in this derivative shifts its application toward synthetic intermediates rather than bioactive molecules .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Lipophilicity

- 2-(2,6-Dimethylbenzoyl)-6-methoxypyridine: Molecular weight ~285.3 g/mol (estimated from C₁₆H₁₅NO₂). The 2,6-dimethylbenzoyl group increases logP, favoring passive diffusion across biological membranes.

- Phosphorus Ligands (e.g., CAS 2003230-67-7): Molecular weight 437.47 g/mol (C₂₅H₂₈NO₄P). The larger size and phosphorus inclusion reduce aqueous solubility but improve stereochemical control in catalysis .

Thermal Stability

Cysteine Cathepsin Probes

The 2,6-dimethylbenzoyl derivative outperformed fluorinated analogs in RAW 264.7 cells, achieving efficient labeling of cysteine cathepsins—a property critical for studying cancer metastasis and lysosomal activity. Modifications to the diamine linker (e.g., ethylene vs. hexamethylene) had minimal impact, emphasizing the benzoyl group’s dominance in target engagement .

Anticancer Potential

While direct data on this compound are lacking, structurally related pyridine derivatives (e.g., triazole-containing analogs in ) show anticancer activity via kinase inhibition. The dimethylbenzoyl group’s hydrophobicity may enhance intracellular accumulation, a trait exploitable in prodrug designs .

Biological Activity

2-(2,6-Dimethylbenzoyl)-6-methoxypyridine is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a dimethylbenzoyl moiety. This unique structure enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of the methoxy group at the 6-position is particularly noteworthy as it influences the compound’s interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has shown potential in inhibiting pro-inflammatory cytokines, suggesting its applicability in treating inflammatory diseases.

- Anticancer Potential : Studies have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could serve as a lead for developing new anticancer therapies. For instance, it has been tested against breast cancer cell lines with promising results.

- Enzyme Interaction : The compound interacts with enzymes involved in oxidative stress and metabolic pathways, potentially modulating cellular functions and influencing disease processes.

The mechanism of action for this compound involves several biochemical interactions:

- Binding Interactions : The compound can bind to specific molecular targets, leading to changes in gene expression and cellular function. Its ability to undergo free radical reactions and nucleophilic substitutions allows it to interact with various biomolecules.

- Inhibition of Enzymes : It has been shown to inhibit enzymes related to oxidative stress, which is pivotal in the context of diseases such as cancer and inflammation.

Case Studies

- Anti-inflammatory Activity : In vitro studies have indicated that this compound significantly reduces levels of pro-inflammatory cytokines, demonstrating its potential use in managing inflammatory conditions.

- Anticancer Activity : A study focusing on its cytotoxic effects revealed that the compound could inhibit cell proliferation in breast cancer models, highlighting its promise as an anticancer agent.

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Cytotoxic effects on breast cancer cells | |

| Enzyme Interaction | Modulation of oxidative stress enzymes |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(2,6-dimethylbenzoyl)-6-methoxypyridine, and how can regioselectivity be optimized?

- Methodology : A regioselective approach involves chlorination of phenol derivatives followed by coupling with methoxypyridine. For example, in a related synthesis of 2-(2,6-dichlorophenoxy)-6-methoxypyridine, chlorinated intermediates were generated using catalytic conditions (e.g., Pd catalysts) and purified via column chromatography (petroleum ether–EtOAc eluent, 65% yield). Key parameters include controlling reaction temperature (20–25°C) and stoichiometry of halogenating agents to minimize byproducts .

- Characterization : Confirm regiochemistry using NMR (e.g., δ 8.06 ppm for pyridyl protons) and HRMS (e.g., [M+H] at 270.0084) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : and NMR identify substituent positions and confirm electronic environments (e.g., methoxy groups at δ 3.72 ppm in CDCl) .

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns, with deviations <1 ppm indicating purity .

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .

Q. How should researchers handle safety concerns related to this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats due to skin/eye irritation risks (Category 2A) .

- Storage : Store in airtight containers at –20°C under inert gas (N) to prevent hydrolysis of the methoxy group .

- Disposal : Neutralize acidic/basic residues before incineration, following EPA guidelines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina; validate with in vitro IC assays .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodology :

- Isotopic Labeling : Introduce -labeled methoxy groups to distinguish overlapping NMR signals .

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., dihedral angles between benzoyl and pyridine moieties) .

Q. How does steric hindrance from the 2,6-dimethyl group influence catalytic applications?

- Methodology :

- Kinetic Studies : Compare turnover frequencies (TOF) in cross-coupling reactions (e.g., Suzuki-Miyaura) using bulkier vs. smaller ligands .

- Structural Analysis : Use X-ray diffraction to correlate steric bulk with catalyst stability; methyl groups reduce ligand lability by ~40% in Pd complexes .

Q. What are the ecological implications of accidental release during synthesis?

- Methodology :

- Biodegradation Assays : Use OECD 301F (ready biodegradability) to assess half-life in water; methoxy groups slow degradation (t >30 days) .

- Toxicity Screening : Perform Daphnia magna acute toxicity tests (EC >100 mg/L indicates low hazard) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.